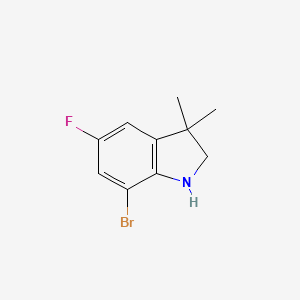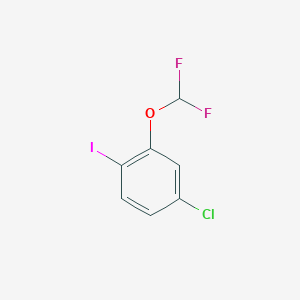
4-Chloro-2-(difluoromethoxy)-1-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(difluoromethoxy)-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with chlorine, difluoromethoxy, and iodine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(difluoromethoxy)-1-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Methoxylation: The substitution of a hydrogen atom with a difluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(difluoromethoxy)-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(difluoromethoxy)-1-iodobenzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(difluoromethoxy)aniline: Similar structure but with an amine group instead of iodine.
4-Chloro-2-nitroaniline: Contains a nitro group instead of difluoromethoxy and iodine.
4-Chloro-2-fluoroaniline: Features a fluorine atom instead of difluoromethoxy and iodine.
Uniqueness: 4-Chloro-2-(difluoromethoxy)-1-iodobenzene is unique due to the combination of chlorine, difluoromethoxy, and iodine substituents on the benzene ring
Eigenschaften
Molekularformel |
C7H4ClF2IO |
|---|---|
Molekulargewicht |
304.46 g/mol |
IUPAC-Name |
4-chloro-2-(difluoromethoxy)-1-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H |
InChI-Schlüssel |
YOXRNVOUIXKVFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Racemic-(1R,6S,7R)-Methyl3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B13071352.png)
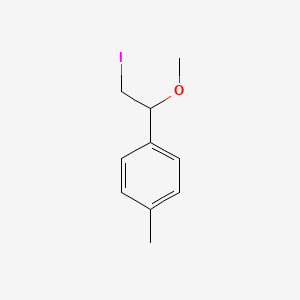
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13071360.png)
![1-Oxospiro[4.4]nonane-2-carbaldehyde](/img/structure/B13071369.png)
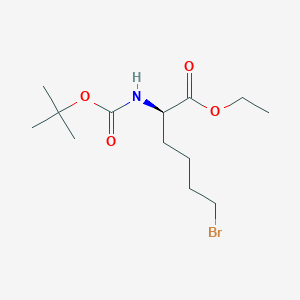
![tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate](/img/structure/B13071392.png)
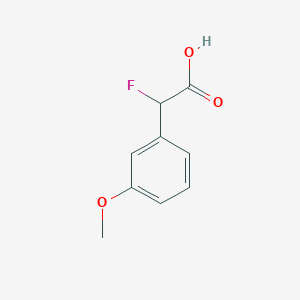
![7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13071400.png)
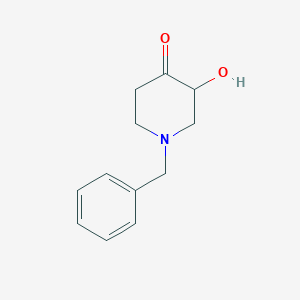
![1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071420.png)
![5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)
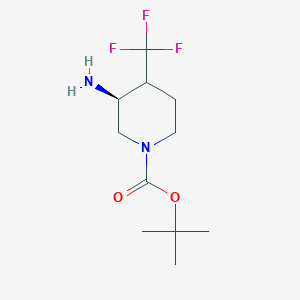
![4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13071433.png)
